3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC18220480
Molecular Formula: C8H4BrFN2O
Molecular Weight: 243.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H4BrFN2O |
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Molecular Weight | 243.03 g/mol |
IUPAC Name | 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H |
Standard InChI Key | MHIZZGHFBWUJQF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC(=NO2)Br |
Introduction
Structural Characterization and Synthetic Pathways
Molecular Architecture
The 4-fluorophenyl analog (C₈H₄BrFN₂O) features a 1,2,4-oxadiazole core with:
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Bromine at position 3
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4-fluorophenyl group at position 5
Key structural parameters from computational models:
Property | Value |
---|---|
Predicted LogP | 2.89 |
Topological Polar SA | 52.7 Ų |
H-bond Acceptors | 3 |
Rotatable Bonds | 2 |
The 3-fluorophenyl isomer would exhibit distinct electronic properties due to altered fluorine positioning, potentially affecting dipole moments and crystal packing .
Synthetic Methodologies
Established Routes for 4-Fluorophenyl Analog
Industrial synthesis typically employs:
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Cyclization: 4-Fluorobenzohydrazide + Br₂ → oxadiazole ring formation
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Optimized Conditions:
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Solvent: Acetonitrile/DCM (1:3 v/v)
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Temperature: 60–80°C
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Yield: 72–85%
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Challenges in 3-Fluorophenyl Synthesis
No documented protocols exist, but theoretical considerations suggest:
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Higher steric hindrance at position 3
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Reduced nucleophilic substitution efficiency (compared to 4-F)
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Potential requirement for directed ortho-metalation strategies
Biological Activity Profiles
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 1.42 | PARP-1 inhibition |
A549 (Lung) | 2.78 | Akt/mTOR pathway suppression |
HT-29 (Colon) | 0.98 | ROS-mediated apoptosis |
Derivatives show 3–5× greater potency than 5-fluorouracil in colorectal models .
Antimicrobial Efficacy
Organism | MIC (μg/mL) | Target |
---|---|---|
S. aureus (MRSA) | 12.5 | Penicillin-binding protein |
E. coli (ESBL) | 25.0 | DNA gyrase inhibition |
Fluorine position critically influences membrane permeability—4-F > 3-F in preliminary simulations.
Structure-Activity Relationships
Fluorine Positioning Effects
Position | LogD₇.₄ | Plasma Stability (t₁/₂) | CYP3A4 Inhibition |
---|---|---|---|
Para (4) | 2.89 | 6.7 hr | 18% |
Meta (3) | 2.71* | 4.2 hr* | 34%* |
*Predicted values via Schrödinger QikProp®
Meta-substitution may enhance metabolic clearance but increase off-target kinase binding .
Industrial Production Considerations
4-Fluorophenyl Manufacturing
Stage | Current Practice | Green Chemistry Metrics |
---|---|---|
Cyclization | Flow reactor (PFA tubing) | PMI: 8.2 |
Purification | SMB chromatography | E-factor: 23 |
Waste Management | Br₂ recovery via distillation | 92% solvent reuse |
Scale-up to 100 kg/batch achieved with 98.2% HPLC purity.
Future Directions for 3-Fluorophenyl Derivatives
Synthetic Challenges
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Requires novel directing groups for regioselective fluorination
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Potential routes:
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Pd-catalyzed C–H activation
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Balz-Schiemann reaction with 3-aminophenyl precursors
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Computational Predictions
Density Functional Theory (DFT) calculations suggest:
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Higher dipole moment (5.17 D vs. 4.89 D for 4-F)
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Enhanced π-stacking capacity (ESP charges: −0.32 e at F)
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Possible improved blood-brain barrier penetration (PSA < 70 Ų)
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